molecular formula C3H6ClNO B13524488 o-(2-Chloroallyl)hydroxylamine

o-(2-Chloroallyl)hydroxylamine

Cat. No.: B13524488
M. Wt: 107.54 g/mol
InChI Key: BIQPBWPHTUELQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(2-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-chloroallyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2-Chloroallyl)hydroxylamine typically involves the reaction of 3-bromo-2-chloropropene with hydroxylamine. The process begins by adding 3-bromo-2-chloropropene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to dichloromethane. This mixture is then stirred with N-hydroxyphthalimide in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is subsequently treated with hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

o-(2-Chloroallyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of o-(2-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-(2-Chloroallyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

IUPAC Name

O-(2-chloroprop-2-enyl)hydroxylamine

InChI

InChI=1S/C3H6ClNO/c1-3(4)2-6-5/h1-2,5H2

InChI Key

BIQPBWPHTUELQA-UHFFFAOYSA-N

Canonical SMILES

C=C(CON)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.